(2-Chloro-4-methylpyrimidin-5-YL)boronic acid
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Overview
Description
(2-Chloro-4-methylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a chloropyrimidine moiety makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid typically involves the borylation of 2-chloro-4-methylpyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like H2O2, solvents like water or methanol.
Substitution: Nucleophiles like amines, solvents like ethanol or acetonitrile.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyrimidines.
Scientific Research Applications
(2-Chloro-4-methylpyrimidin-5-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
(3-Chloro-5-pyridyl)boronic acid: Similar structure but with a pyridine ring instead of pyrimidine.
2-Methylpyridine-4-boronic acid pinacol ester: Similar boronic acid functionality but with a different substitution pattern.
Uniqueness: (2-Chloro-4-methylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a boronic acid group and a chloropyrimidine moiety makes it particularly valuable in cross-coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C5H6BClN2O2 |
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Molecular Weight |
172.38 g/mol |
IUPAC Name |
(2-chloro-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3 |
InChI Key |
PRRJYVSTYOMYIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)Cl)(O)O |
Origin of Product |
United States |
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